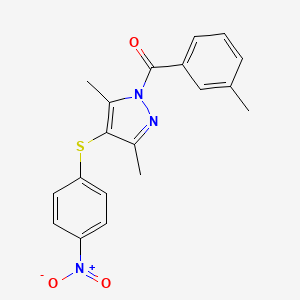

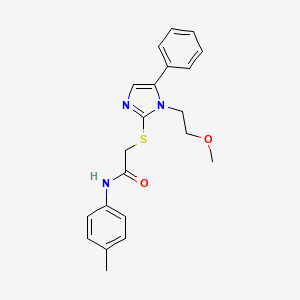

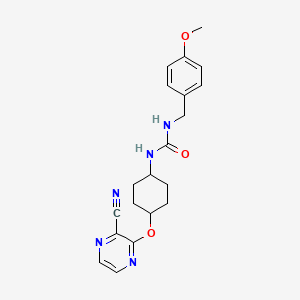

(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(m-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves multiple steps, including condensation, nitration, and sulfonation reactions. For compounds closely related to the target molecule, the synthesis process typically involves the use of reagents like acetylacetone and hydrazine hydrate, followed by reactions with specific halides or sulfides to introduce the desired functional groups (Doherty et al., 2022). These reactions are carefully optimized to achieve high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including our compound of interest, is characterized by X-ray diffraction techniques, which provide detailed insights into the arrangement of atoms, bond lengths, angles, and overall molecular geometry. Such compounds exhibit non-planar structures due to the presence of bulky substituents, which can significantly influence their chemical reactivity and physical properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the functional groups present. The (nitrophenyl)thio and (m-tolyl)methanone groups in our target molecule may facilitate specific reactions, such as sulfonation, nitration, and coupling reactions, which are crucial for further functionalization or application of these compounds (Bakr & Mehany, 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, boiling point, solubility, and crystal structure, are significantly influenced by their molecular structure. The introduction of nitrophenylthio and m-tolylmethanone groups alters the compound's polarity, solubility in organic solvents, and melting point, making it suitable for various applications in material science and pharmaceuticals (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of our target compound, including reactivity, stability, and potential for further reactions, are determined by its functional groups. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can influence the compound's reactivity towards nucleophilic and electrophilic agents, respectively. These properties are critical when considering the compound for synthesis of complex molecules or materials with specific functionalities (Hafez et al., 2016).

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

Pyrazole derivatives have been explored for their antifungal and antimicrobial properties. One study reviewed 100 compounds tested against the pathogen Fusarium oxysporum f. sp. albedinis, the cause of Bayoud disease in date palms. This review highlighted the structure-activity relationships and pharmacophore predictions for antifungal efficiency, suggesting the potential of pyrazole compounds in agricultural and pharmaceutical antifungal applications (Kaddouri et al., 2022).

Synthetic Applications in Organic Chemistry

The synthesis of pyrazole heterocycles is of significant interest in organic chemistry, given their role in various biologically active compounds. A review on the synthesis of pyrazole heterocycles highlighted their importance in medicinal chemistry, outlining various methods for their synthesis and potential uses in creating bioactive molecules (Dar & Shamsuzzaman, 2015).

Role in Cryopreservation

Research on cryoprotective additives (CPAs) for the frozen storage of microorganisms includes the investigation of compounds with pyrazole structures. These studies aim to identify effective CPAs for preserving the viability of microorganisms, which has implications for biotechnology and medical research (Hubálek, 2003).

Pharmacological and Therapeutic Research

Pyrazole derivatives are explored for their wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The versatility of pyrazole compounds in drug development is underscored by their incorporation into molecules designed to target various biological pathways (Shaaban, Mayhoub, & Farag, 2012).

Propriétés

IUPAC Name |

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-5-4-6-15(11-12)19(23)21-14(3)18(13(2)20-21)26-17-9-7-16(8-10-17)22(24)25/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGBWNZYPXWBMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)

![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)